[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
Description
The compound [2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate is a diacylglycerol (DAG) derivative featuring two distinct acyl chains:
- Docosahexaenoic acid (DHA, 22:6(n-3)): A polyunsaturated fatty acid (PUFA) with six double bonds, known for its anti-inflammatory properties and role in neural function .
- Hexadecanoic acid (palmitic acid, 16:0): A saturated fatty acid commonly found in lipids.
Structurally, the glycerol backbone is esterified at the sn-2 position with DHA and at the sn-3 position with palmitic acid, while the sn-1 position remains unesterified or is linked to another DHA chain depending on the isomer. This configuration influences its physical properties, metabolic pathways, and biological activity.
Properties
Molecular Formula |
C63H98O6 |
|---|---|
Molecular Weight |
951.4 g/mol |
IUPAC Name |
[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C63H98O6/c1-4-7-10-13-16-19-22-25-27-29-31-33-35-38-41-44-47-50-53-56-62(65)68-59-60(58-67-61(64)55-52-49-46-43-40-37-24-21-18-15-12-9-6-3)69-63(66)57-54-51-48-45-42-39-36-34-32-30-28-26-23-20-17-14-11-8-5-2/h7-8,10-11,16-17,19-20,25-28,31-34,38-39,41-42,47-48,50-51,60H,4-6,9,12-15,18,21-24,29-30,35-37,40,43-46,49,52-59H2,1-3H3/b10-7-,11-8-,19-16-,20-17-,27-25-,28-26-,33-31-,34-32-,41-38-,42-39-,50-47-,51-48- |
InChI Key |
VLEDHTUUVAXNOJ-QPPLYHLQSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis Approach
Step 1: Protection of Glycerol Hydroxyl Groups
The glycerol backbone is often selectively protected at specific hydroxyl groups to control regioselectivity during esterification. Common protecting groups include acetonides or silyl ethers.Step 2: Esterification with Fatty Acids
The hexadecanoyl (palmitic acid) and docosahexaenoic acid are introduced via esterification reactions. This is usually done using activated derivatives such as acid chlorides or anhydrides, or by employing coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) to facilitate ester bond formation.Step 3: Deprotection and Purification
After successful esterification, protecting groups are removed under mild conditions to avoid isomerization or degradation of the polyunsaturated chains. The product is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC to achieve high purity.-
- Maintaining the cis (Z) configuration of the double bonds in DHA is crucial; therefore, mild reaction conditions and inert atmospheres (e.g., nitrogen or argon) are used to prevent oxidation.
- Use of antioxidants such as BHT (butylated hydroxytoluene) during synthesis and storage is common to preserve the integrity of the polyunsaturated chains.
Enzymatic Synthesis Approach
Lipase-Catalyzed Esterification or Transesterification
Enzymatic methods employ lipases that catalyze the selective esterification of glycerol or mono-/diacylglycerols with fatty acids under mild conditions, preserving the double bonds' configuration.-
- High regioselectivity, often favoring esterification at sn-1 and sn-3 positions.
- Mild reaction conditions reduce side reactions and degradation.
- Environmentally friendly and scalable for industrial applications.
-
- React glycerol or partial glycerides with hexadecanoyl and docosahexaenoic acids or their esters in organic solvents or solvent-free systems.
- Use immobilized lipases for easy recovery and reuse.
- Control reaction parameters such as temperature (usually 30–50 °C), pH, and reaction time to optimize yield.
Detailed Preparation Protocol Example (Chemical Synthesis)
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Glycerol + Acetonide formation reagents (e.g., 2,2-dimethoxypropane, acid catalyst) | Protect sn-1 and sn-3 hydroxyl groups | Protects hydroxyls for selective esterification |
| 2 | Hexadecanoyl chloride + pyridine, low temperature (0–5 °C) | Esterify free hydroxyl at sn-2 position | Controls regioselectivity |
| 3 | Deprotection of acetonide under acidic conditions | Restore free hydroxyl groups | Mild acid to avoid DHA isomerization |
| 4 | Docosahexaenoic acid + DCC/DMAP coupling | Esterify remaining hydroxyl groups | Use of coupling agents for efficient esterification |
| 5 | Purification by silica gel chromatography | Isolate pure product | Use antioxidant in solvents to prevent oxidation |
Analytical and Quality Control Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
Confirms the ester linkages and double bond geometry.Mass Spectrometry (MS)
Confirms molecular weight and purity.High-Performance Liquid Chromatography (HPLC)
Used for purification and quantification.Infrared Spectroscopy (IR)
Verifies ester functional groups.Oxidative Stability Tests
Assess preservation of polyunsaturated fatty acids during synthesis.
Research Findings on Preparation Efficiency and Challenges
| Parameter | Chemical Synthesis | Enzymatic Synthesis | Notes |
|---|---|---|---|
| Yield (%) | 60–80 | 70–90 | Enzymatic methods often yield higher regioselectivity |
| Reaction Time | Hours to days | Hours to days | Comparable times; enzymatic may be slower but milder |
| Purity | High, requires chromatographic purification | High, often fewer side-products | Enzymatic methods reduce side reactions |
| Preservation of DHA | Risk of isomerization/oxidation | Better preservation due to mild conditions | Use of antioxidants critical in chemical synthesis |
| Scalability | Moderate, requires careful control | Good, especially with immobilized enzymes | Industrial interest in enzymatic routes |
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The unsaturated bonds in the docosahexaenoic acid chains are susceptible to oxidation, leading to the formation of peroxides and other oxidative products.
Reduction: Reduction reactions can hydrogenate the unsaturated bonds, converting them into saturated bonds.
Substitution: The ester linkages can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) are used in substitution reactions.
Major Products
Oxidation: Peroxides and aldehydes.
Reduction: Saturated fatty acid esters.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
It appears that the specific compound "[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate" is not directly discussed in the provided search results. However, some information on related compounds and techniques can be gathered.
Here's what can be gleaned from the search results:
1. Related Compounds and their Applications
- Phosphatidylcholines: [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a phosphatidylcholine, a type of glycerophospholipid, which is a major component of biological membranes and plays a crucial role in membrane structure and function.
- (4Z,7Z,10Z,13Z,16Z,19Z)-Docosahexaenoyl-CoA: This chemical substance information is available via J-GLOBAL .
- Docosa-4Z,7Z,10Z,13Z,16Z,19Z-hexaenoic acid: Also known as 22:6(n-3) or all-cis-docosa-4,7,10,13,16,19-hexa-enoic acid, it is an abundant essential n-3 polyunsaturated fatty acid in the CNS and exhibits anti-inflammatory properties . It can prevent LPS-induced dendritic cell maturation and improve the nitroso-redox balance . It also reduces VEGF-mediated angiogenic signaling in microvascular endothelial cells and inhibits Aβ1-42 fibrillation and toxicity in vitro . It is also a Retinoid X receptor (RXR) ligand .
2. Techniques for Analysis
- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to analyze various compounds . For example, it can identify functional groups in synthesized nanoparticles . In the context of Titanium Dioxide Nanoparticles (TiO2NPs), FTIR can reveal the presence of alcohols, phenolic compounds, aromatic rings, and carboxylic acids .
3. Synthesis Methods
- The synthesis of [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerol with fatty acids like myristic acid and docosahexaenoic acid, often requiring a catalyst and appropriate solvent. Industrial production of phosphatidylcholines may involve extraction from natural sources like egg yolk or soybeans, followed by purification and modification.
Given the information, it's reasonable to infer that "this compound," being a complex lipid, might share some applications with other lipids containing docosahexaenoic acid (DHA) or related fatty acids, particularly in areas like:
- Membrane Biology: As a derivative of fatty acids, it could be relevant in studies of cell membrane structure and function.
- Anti-inflammatory Research: Given the anti-inflammatory properties of DHA, this compound might have similar applications.
- Drug Delivery: Its lipid nature could make it useful in drug delivery systems.
Mechanism of Action
The compound exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and function. The docosahexaenoic acid chains are known to interact with membrane proteins and modulate signaling pathways involved in inflammation and neuroprotection. The exact molecular targets include various receptors and enzymes involved in these pathways .
Comparison with Similar Compounds
Structural Analogs: Diacylglycerols (DAGs)
DAGs vary in acyl chain composition, affecting their polarity, solubility, and biological roles. Key comparisons include:
Key Observations :
- Chain Saturation : The target compound’s combination of saturated (16:0) and polyunsaturated (22:6) chains provides intermediate fluidity compared to fully unsaturated DG(22:6/22:6) or saturated DG(18:0/22:6).
- Bioactivity : DHA’s anti-inflammatory effects may be modulated by esterification; DAGs are precursors for signaling molecules like phosphatidic acid.
Phospholipid Derivatives
Phospholipids, such as glycerophosphocholines (GPCho), incorporate polar headgroups, altering their membrane integration and function:
Key Observations :
- The target compound lacks a phosphate headgroup, making it less amphipathic than phospholipids. This impacts its localization in lipid droplets rather than cellular membranes.
Simple Esters and Free Fatty Acids
Methyl or ethyl esters of DHA are simpler derivatives with distinct applications:
Key Observations :
Triacylglycerols (TAGs)
TAGs with mixed acyl chains, such as (7Z,10Z,13Z,16Z,19Z)-1-oleoyl-3-palmitoyl-2-docosapentaenoyl-glycerol, exhibit distinct metabolic fates:
- The target compound’s DAG structure lacks a third acyl chain, reducing its caloric density compared to TAGs.
- TAGs are primarily energy storage molecules, while DAGs function in signaling .
Biological Activity
The compound [2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate is a complex lipid that plays significant roles in biological systems. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound is classified as a phospholipid and is characterized by its long-chain polyunsaturated fatty acids (PUFAs). The structural formula can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C46H80NO8P |
| Molecular Weight | 806.103 g/mol |
| CAS Number | 59403-54-2 |
| LogP | 12.6786 |
Structural Features
The compound consists of a docosahexaenoic acid (DHA) backbone with hexadecanoyl and trimethylammonium groups contributing to its amphiphilic nature. This structure facilitates its integration into cellular membranes and influences its biological activity.
- Cell Membrane Integrity : The incorporation of this compound into cell membranes enhances fluidity and flexibility due to the presence of multiple double bonds in the DHA chain. This property is essential for maintaining membrane integrity under various physiological conditions.
- Signal Transduction : The compound may participate in signaling pathways by acting as a precursor for bioactive lipids such as endocannabinoids and eicosanoids. These metabolites are crucial for regulating inflammation and immune responses.
- Antioxidant Properties : DHA is known for its antioxidant capabilities, which help mitigate oxidative stress in cells. This action is particularly relevant in neuroprotection and cardiovascular health.
Neuroprotective Effects
A study published in the Journal of Neurochemistry demonstrated that supplementation with DHA-rich phospholipids improved cognitive function in aged rats. The results indicated enhanced synaptic plasticity and reduced neuroinflammation .
Cardiovascular Benefits
Research in the American Journal of Clinical Nutrition highlighted that dietary intake of DHA was associated with lower triglyceride levels and improved endothelial function in human subjects. This effect is attributed to the compound's ability to modulate lipid metabolism .
Anti-inflammatory Properties
In vitro studies have shown that the compound can inhibit pro-inflammatory cytokine production in macrophages. This suggests potential therapeutic applications in managing chronic inflammatory diseases .
Summary of Key Studies
Q & A
Basic Research Questions
Q. How can the structural identity of this diacylglycerol (DG) derivative be confirmed, given its complex polyunsaturated fatty acid (PUFA) chains?
- Methodological Answer : Utilize high-resolution mass spectrometry (HRMS) to confirm molecular weight (expected m/z ~847.1 for C₄₇H₆₆O₇) and tandem MS (MS/MS) to fragment the ester bonds, distinguishing between the hexadecanoyl and docosahexaenoyl moieties. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, can resolve double-bond geometry (4Z,7Z,10Z, etc.) and stereochemistry . For regioselectivity (C-1 vs. C-2 acyl positions), enzymatic hydrolysis with lipases selective for sn-1 or sn-2 positions may be employed .
Q. What solvent systems are optimal for solubilizing this compound in experimental settings?
- Methodological Answer : The compound is sparingly soluble in aqueous buffers due to its hydrophobic PUFA chains. Use ethanol (as indicated for related docosahexaenoic acid derivatives) for initial solubilization, followed by dilution in buffered solutions containing detergents like Tween-80 or bovine serum albumin (BSA) to maintain stability . Avoid chloroform or DMSO if studying biological activity, as these may interfere with cellular assays .
Q. How should this compound be stored to prevent oxidation of its PUFA chains?
- Methodological Answer : Store aliquots under inert gas (argon or nitrogen) in airtight, light-protected vials at -20°C. Add butylated hydroxytoluene (BHT; 0.01% w/v) as an antioxidant. Prepare working solutions fresh daily to minimize peroxidation, which can alter bioactivity .
Advanced Research Questions
Q. What experimental designs are suitable for investigating its neuroprotective effects against amyloid-β (Aβ) toxicity?
- Methodological Answer : Use in vitro models such as SH-SY5Y neuroblastoma cells or primary cortical neurons treated with Aβ₁₋₄₂ fibrils. Pre-treat cells with the compound (10–50 μM range) and assess viability via MTT assay. Quantify changes in reactive oxygen species (ROS) using DCFH-DA fluorescence and validate anti-inflammatory effects via ELISA for cytokines (e.g., IL-6, TNF-α) . For mechanistic studies, probe RXR receptor activation via luciferase reporter assays, as docosahexaenoate derivatives are known RXR ligands .
Q. How can researchers resolve contradictions in reported anti-inflammatory effects across cell types?
- Methodological Answer : Variability may arise from cell-specific lipid metabolism or receptor expression. Conduct dose-response curves (0.1–100 μM) in dendritic cells (e.g., THP-1-derived) vs. endothelial cells (e.g., HUVECs). Monitor downstream signaling (e.g., NF-κB translocation via immunofluorescence) and lipidomic profiling to identify metabolites like resolvins or protectins. Cross-validate findings using genetic knockdown (siRNA) of RXR or PPAR-γ pathways .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be addressed?
- Methodological Answer : Endogenous PUFAs and phospholipids in tissues complicate detection. Use solid-phase extraction (SPE) with C18 columns to isolate the compound from lysates. Quantify via LC-MS/MS with multiple reaction monitoring (MRM) transitions specific to its fragmentation pattern (e.g., m/z 847 → 327 for docosahexaenoyl fragments). Internal standards (e.g., deuterated DHA) improve accuracy .
Experimental Design & Reproducibility
Q. How can researchers ensure reproducibility in studies involving this compound’s effects on angiogenesis?
- Methodological Answer : Standardize endothelial cell models (e.g., HUVEC passage number <6) and serum-free culture conditions. Use matrigel tube formation assays with controlled VEGF concentrations (10–50 ng/mL). Include a positive control (e.g., bevacizumab) and validate findings across ≥3 biological replicates. Document lipid peroxidation levels in each experiment to account for batch variability .
Q. What in vivo models are appropriate for studying its bioavailability and brain uptake?
- Methodological Answer : Administer the compound orally or intravenously in wild-type or AD-model rodents (e.g., 5xFAD mice). Use stable isotope labeling (¹³C-DHA) and track brain distribution via MALDI imaging or LC-MS. Pair with blood-brain barrier (BBB) permeability assays using in vitro co-cultures of endothelial cells and astrocytes .
Key Data from Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
